molecular formula C26H32O2S B14367769 2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one CAS No. 91667-41-3

2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one

Cat. No.: B14367769
CAS No.: 91667-41-3
M. Wt: 408.6 g/mol
InChI Key: WCOBBQSAAGAWNQ-UHFFFAOYSA-N
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Description

2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one is an organic compound with the molecular formula C21H28O2S. This compound is characterized by a cyclohexanone core substituted with a butylsulfanyl group and a 3-oxo-1,3-diphenylpropyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one involves multiple steps. One common method includes the reaction of cyclohexanone with butylthiol and 3-oxo-1,3-diphenylpropyl bromide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone
  • 2-(2,3-Dioxo-1,3-diphenylpropyl)cyclohexanone
  • 2-Benzyl-7a-hydroxy-3-phenylperhydrobenzofuran

Uniqueness

2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

91667-41-3

Molecular Formula

C26H32O2S

Molecular Weight

408.6 g/mol

IUPAC Name

2-(butylsulfanylmethyl)-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one

InChI

InChI=1S/C26H32O2S/c1-2-3-17-29-19-22-15-10-16-23(26(22)28)24(20-11-6-4-7-12-20)18-25(27)21-13-8-5-9-14-21/h4-9,11-14,22-24H,2-3,10,15-19H2,1H3

InChI Key

WCOBBQSAAGAWNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1CCCC(C1=O)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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